N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and biological evaluation of related N-acyl and N-alkyl acetamides, which are potent and selective kappa-opioid agonists. These compounds, including N-[2-(1-pyrrolidinyl)ethyl]acetamides, have been synthesized with various substitutions and evaluated for their biological activity, particularly in opioid receptor binding and analgesic effects .
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at specific positions on the acetamide structure to enhance biological activity. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with substitutions at the carbon adjacent to the amide nitrogen (C1). The synthesis process includes the use of racemic or chiral amino acids to introduce alkyl and aryl substituents. Similarly, paper reports a novel one-pot palladium-mediated synthesis of a precursor acetamide, which is operationally simpler than previous methods and suitable for clinical applications.
Molecular Structure Analysis
Conformational analysis plays a crucial role in the development of these compounds. Paper discusses how the conformational analysis of desaryl analogues suggested that only compounds capable of occupying an energy minimum close to that of a known kappa agonist might possess kappa agonist properties. This led to the synthesis of compounds that could adopt the same conformation as the known agonist, resulting in enhanced biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamides are critical for achieving the desired biological activity. The one-pot synthesis described in paper involves a palladium-mediated reduction followed by reductive amination, which simplifies the process and improves the yield of the precursor. The modifications at the C1 position of the ethyl linking moiety, as discussed in papers and , are essential for the development of potent opioid kappa agonists.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds are likely to be influenced by their molecular structure and substituents. The potency and selectivity of these compounds as kappa-opioid agonists are indicative of their affinity for the opioid receptors and their ability to produce analgesic effects without the side effects typically associated with opioid use .
科学的研究の応用
Synthesis and Chemical Diversity
Phenoxy acetamide and its derivatives, including compounds with a pyrimidine ring, have been extensively studied for their chemical diversity and pharmacological potential. These investigations aim to explore the structural bases of biological activity by synthesizing new pharmaceuticals or improving existing ones. The emphasis is on understanding molecular interactions and physicochemical properties to design safer and more effective drugs (Fares Hezam Al-Ostoot et al., 2021).
Pharmacological Activities
The pharmacological activities of phenoxy acetamide derivatives are under continuous exploration, with a particular interest in their therapeutic applications. These compounds are examined for their potential in treating various diseases by evaluating their safety and efficacy, thus contributing to improving life quality. The research encompasses a range of studies from synthetic chemistry to computational applications, aiming to identify novel compounds with significant pharmacological benefits (Fares Hezam Al-Ostoot et al., 2021).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-21(25-14-18-4-3-13-28-18)15-29-17-8-6-16(7-9-17)22-24-12-10-20(26-22)19-5-1-2-11-23-19/h1-13H,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVRZOYKPNUHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。